N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
This compound is a hybrid molecule featuring a 1,3,4-thiadiazole core conjugated with a 4-(4-fluorophenyl)piperazine-1-carboxamide moiety. The (2Z)-configuration of the imine group in the thiadiazole ring is critical for its stereoelectronic properties, influencing binding interactions in biological systems . Synthetically, its preparation likely involves multi-step protocols, including condensation of thiadiazole hydrazine derivatives with activated carbonyl intermediates, followed by coupling with 4-(4-fluorophenyl)piperazine-1-carboxylic acid .
Properties
Molecular Formula |
C22H23FN6O2S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H23FN6O2S/c23-17-6-8-18(9-7-17)28-10-12-29(13-11-28)22(31)24-15-19(30)25-21-27-26-20(32-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,31)(H,25,27,30) |
InChI Key |
YMWUSDDHGRLUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of Piperazine with 1,2-Difluoro-4-nitrobenzene
Piperazine reacts with 1,2-difluoro-4-nitrobenzene in toluene at 80–90°C to yield 1-(2-fluoro-4-nitrophenyl)piperazine (Formula II). Aromatic hydrocarbons like toluene or xylene are optimal solvents due to their high boiling points and inertness. The reaction typically achieves 70–85% yield after 12–24 hours.
Boc Protection and Nitro Group Reduction
The intermediate is treated with di-tert-butyl dicarbonate (Boc anhydride) in toluene to protect the piperazine nitrogen, followed by catalytic hydrogenation (10% Pd/C, H₂) to reduce the nitro group to an amine. This step proceeds quantitatively in toluene at 25°C.
Carboxamide Formation
The amine undergoes acylation with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C, followed by reaction with ammonium hydroxide to yield the carboxamide. Yields range from 65–75% after recrystallization from ethyl acetate.
Synthesis of (2Z)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylideneamino-oxoethyl Intermediate
The thiadiazole moiety is constructed via cyclization of thiosemicarbazide derivatives.
Thiosemicarbazide Preparation
Benzyl chloride reacts with thiosemicarbazide in ethanol under reflux to form 5-benzyl-1,3,4-thiadiazol-2(3H)-thione. The reaction requires 6–8 hours and achieves 60–70% yield after recrystallization from ethanol.
Oxidative Cyclization
The thione intermediate is treated with iodine in acetic acid to form the thiadiazole ring. This step proceeds at 50°C for 4 hours, yielding 80–85% of the desired product.
Formation of the Ylideneamino-oxoethyl Group
The thiadiazole reacts with glyoxylic acid in the presence of DCC (dicyclohexylcarbodiimide) to introduce the oxoethyl group. The Z-configuration is preserved by conducting the reaction at 0°C in dichloromethane, yielding 55–60% after column chromatography.
Coupling of Piperazine and Thiadiazole Moieties
The final step involves amide bond formation between the piperazine carboxamide and thiadiazole intermediate.
Activation of the Carboxamide
The piperazine carboxamide is activated using HOBt (hydroxybenzotriazole) and EDCI (ethylcarbodiimide hydrochloride) in DMF. This generates a reactive O-acylisourea intermediate, enabling nucleophilic attack by the thiadiazole amine.
Amide Bond Formation
The activated carboxamide reacts with the thiadiazole ylideneamine at 25°C for 12–16 hours. The reaction is quenched with ice water, and the product is extracted into ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields 50–55% of the final compound.
Optimization and Comparative Analysis
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperazine condensation | Toluene | 80–90 | 75–85 |
| Thiadiazole cyclization | Acetic acid | 50 | 80–85 |
| Amide coupling | DMF | 25 | 50–55 |
Aromatic solvents enhance piperazine stability, while polar aprotic solvents like DMF facilitate amide coupling. Elevated temperatures accelerate cyclization but risk side reactions in sensitive steps.
Catalytic Efficiency
Pd/C (5–10 wt%) enables quantitative nitro reduction without over-hydrogenation. In contrast, iodine-mediated cyclization requires stoichiometric oxidants but avoids metal contamination.
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulkier groups (e.g., benzyl, fluorophenyl) slow coupling reactions. Using excess EDCI/HOBt (1.5 equiv) improves yields.
-
Z-Configuration Stability : Low-temperature synthesis (0–5°C) prevents isomerization to the E-form.
-
Purification : Silica gel chromatography effectively separates regioisomers, while recrystallization from ethanol/water mixtures removes unreacted starting materials.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction of the carbonyl group in Compound X yields the corresponding alcohol.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its interactions with specific molecular targets.
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes.
Mechanism of Action
- Compound X likely exerts its effects by interacting with specific receptors or enzymes.
- Molecular targets may include proteins involved in signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues with Piperazine-Carboxamide Moieties
Compounds sharing the piperazine-carboxamide scaffold (e.g., A2–A6 from ) demonstrate how substituents on the phenyl ring affect physicochemical and pharmacological properties. For example:
Thiadiazole- and Thiosemicarbazone-Based Analogues
- Compound 4 (): A thiosemicarbazone derivative with a benzodioxolyl-imidazole chain.
- (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide (): Shares a similar hydrazinecarbothioamide motif but lacks the piperazine-carboxamide chain. This absence correlates with reduced solubility and altered target selectivity in anticancer assays .
Triazole and Sulfonamide Derivatives
- Compounds 10–15 (): S-alkylated 1,2,4-triazoles with phenylsulfonyl groups. These exhibit distinct tautomeric behavior (thione vs. thiol forms), which the target compound avoids due to its rigid thiadiazole core. This rigidity may confer superior enzymatic resistance .
- AL34 (): A sulfonamide with a hydroxybenzylidene substituent. Its observed bioactivity (Observed = 0.5644 vs. Predicted = 0.5212) highlights discrepancies in predictive models for sulfonamides versus carboxamides, underscoring the need for empirical validation in the target compound’s case .
Biological Activity
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that integrates a thiadiazole moiety with a piperazine structure. The unique combination of these molecular features suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on recent research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 373.44 g/mol. The presence of the thiadiazole ring is significant due to its known pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit substantial antimicrobial properties. A study by Dogan et al. highlighted that various substitutions at the amine group of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole showed varying degrees of antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents on the phenyl ring has been correlated with enhanced antibacterial activity.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives of thiadiazoles have shown significant inhibition of cell viability in glioblastoma multiforme cells .
Case Study: Anti-Glioma Activity
In a systematic study conducted by Da Silva et al., several thiazolidinone derivatives were evaluated for their anti-glioma activity. Among them, compound 9b exhibited notable cytotoxicity against glioblastoma multiform cells with an IC50 value indicating effective growth inhibition .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may inhibit key enzymes or proteins involved in essential cellular processes, leading to microbial cell death or suppression of cancer cell proliferation .
Q & A
Q. What are the key steps and reaction conditions to optimize the synthesis of this compound?
The synthesis involves multi-step reactions, starting with the formation of the thiadiazole and piperazine rings, followed by coupling reactions. Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization steps to prevent side reactions .
- Solvent selection : Use of polar aprotic solvents (e.g., dimethylformamide) for ring formation and dichloromethane for coupling reactions to enhance solubility .
- Catalysts and bases : Sodium hydride or potassium carbonate to deprotonate intermediates and accelerate amide bond formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks, particularly for the thiadiazole and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]+ at m/z ~500) and fragment patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- HPLC : Purity assessment (>95%) and detection of byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assays?
- Replicate under standardized conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and assay buffers to minimize variability .
- Purity verification : Ensure the compound is free of synthesis byproducts (e.g., unreacted intermediates) that may interfere with bioactivity .
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (e.g., MTT) to cross-validate results .
- Dose-response profiling : Establish EC50/IC50 values across multiple concentrations to identify assay-specific sensitivities .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 3-chlorophenyl) to assess impact on target binding .
- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors/enzymes .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., carboxamide groups) using X-ray crystallography or NMR .
Q. How should researchers design in vitro experiments to evaluate its mechanism of action?
- Target identification : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Pathway analysis : Use Western blotting to monitor downstream signaling markers (e.g., phosphorylated ERK or Akt) in treated vs. control cells .
- Cytotoxicity assays : Compare effects on cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cell lines to assess selectivity .
- Competitive inhibition : Co-treat with known inhibitors (e.g., staurosporine for kinases) to confirm competitive binding .
Q. Methodological Considerations
- Data reproducibility : Use triplicate technical replicates and independent biological repeats to ensure robustness .
- Negative controls : Include solvent-only and scrambled peptide controls in binding/activity assays .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare group means .
Q. Key Citations
- Synthesis optimization:
- SAR strategies:
- Mechanism studies:
- Analytical validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
